molecular formula C20H15N3O3 B2444823 2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946209-91-2

2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2444823
CAS No.: 946209-91-2
M. Wt: 345.358
InChI Key: GUXZILJMRJXAJO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a complex organic compound that features both indole and isoxazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the isoxazole ring is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the indole and isoxazole precursors. One common synthetic route involves the formation of the indole ring through Fischer indole synthesis, followed by the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. The final step involves the coupling of the two heterocycles through an amide bond formation .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide include other indole-isoxazole hybrids and derivatives. These compounds share similar structural features but may differ in their biological activities and pharmacokinetic properties. For example, compounds with different substituents on the indole or isoxazole rings may exhibit varying degrees of potency and selectivity towards specific targets .

Some similar compounds include:

These compounds highlight the versatility of the indole and isoxazole scaffolds in drug design and the potential for developing new therapeutics with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19(16-12-21-17-9-5-4-8-15(16)17)20(25)22-11-14-10-18(26-23-14)13-6-2-1-3-7-13/h1-10,12,21H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXZILJMRJXAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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